4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c1-6-2-3-8(13)9-10(12)7(4-14)5-15-11(6)9/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGWMCVRGBCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-fluoro-8-methylquinoline with cyanogen bromide under specific conditions to introduce the carbonitrile group. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 4 and fluorine at position 5 participate in substitution reactions under controlled conditions.
Key Reactions:
-
Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For example:
Yields range from 65–85% depending on the steric and electronic nature of the amine .
-
Alkoxylation : Methoxy or ethoxy groups substitute chlorine under basic conditions (KCO, DMF, 100°C).
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | EtOH, 80°C, 12 h | 4-Piperidino derivative | 78% | |
| Sodium methoxide | DMF, 100°C, 6 h | 4-Methoxy derivative | 82% | |
| Aniline | THF, Pd(OAc), 90°C | 4-Anilino derivative | 68% |
Cross-Coupling Reactions
The chlorine and bromine (if present) atoms facilitate palladium-catalyzed couplings, while the nitrile group directs regioselectivity.
Suzuki-Miyaura Coupling:
The 4-chloro substituent reacts with arylboronic acids to form biaryl derivatives :
| Boronic Acid | Catalyst | Yield | Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl | 88% | Anticancer scaffold | |
| 2-Furylboronic acid | Pd(OAc) | 75% | Heterocyclic drug development |
Buchwald-Hartwig Amination:
Introduces secondary amines at position 4 under palladium catalysis .
Nitrile Reduction:
The carbonitrile group at position 3 is reduced to an amine using LiAlH or hydrogenation (H, Ra-Ni) :
Yield : 70–90% depending on the reducing agent .
Methyl Oxidation:
The 8-methyl group oxidizes to a carboxylic acid under strong conditions (KMnO, HSO):
Yield : ~60%.
Electrophilic Substitution
The electron-donating methyl group at position 8 directs electrophiles to positions 6 and 7, while the nitrile group deactivates the ring .
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO | HSO, 0°C | 6-Nitro derivative | 55% | |
| Br | FeBr, 40°C | 7-Bromo derivative | 63% |
Magnesiation:
The quinoline core undergoes magnesiation at position 2 or 8 using TMPMgCl·LiCl, enabling further functionalization :
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| DMF | 8-Formyl derivative | 71% | |
| I | 8-Iodo derivative | 92% |
Biological Activity Correlation
Modifications at positions 3, 4, and 8 significantly impact bioactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Studies have indicated that quinoline derivatives exhibit notable antimicrobial properties. Specifically, 4-chloro-5-fluoro-8-methylquinoline-3-carbonitrile and its derivatives have been synthesized as potential candidates for new antimicrobial agents. Research has shown that modifications to the quinoline structure can enhance activity against various pathogens, including bacteria and fungi.
Antiviral Activity :
Research into quinoline derivatives has suggested their potential as antiviral agents. For instance, modifications in the structure of this compound may enhance its efficacy against viruses such as HIV and influenza. Studies have reported that certain quinoline compounds can inhibit viral replication, making them promising candidates for antiviral drug development.
Anticancer Activity :
The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The compound's ability to intercalate DNA disrupts replication processes, contributing to its cytotoxic effects on cancer cells.
Biological Studies
Enzyme Inhibition :
The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing new therapeutic agents targeting metabolic pathways in diseases.
Receptor Binding :
this compound may modulate signal transduction pathways through interactions with cellular receptors. Such interactions are essential for understanding drug mechanisms and designing more effective pharmaceuticals.
Material Science
The unique structural features of this compound make it suitable for applications in materials science. Its electronic properties can be harnessed in the development of novel materials with specific optical characteristics.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits significant activity against bacteria and fungi | |
| Antiviral | Potential to inhibit viral replication, particularly against HIV and influenza | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Binds to active sites of enzymes, inhibiting their function | |
| Receptor Binding | Modulates signal transduction through receptor interactions |
Case Studies and Research Findings
Several key studies highlight the biological activity and therapeutic potential of this compound:
- Antimalarial Activity : A study demonstrated that related quinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment.
- In Vivo Efficacy : Research involving mouse models infected with Trypanosoma brucei showed that certain quinoline compounds achieved full cure at specified dosages (e.g., 150 mg/kg), indicating their therapeutic promise against parasitic infections.
- Safety Profiling : Assessments revealed that some structural modifications could lead to genotoxic effects, highlighting the necessity for thorough safety evaluations before clinical applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary but often include the inhibition of DNA synthesis or disruption of cellular processes in microbial or cancer cells.
Comparison with Similar Compounds
4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
- 4-Chloroquinoline-3-carbonitrile
- 5-Fluoroquinoline-3-carbonitrile
- 8-Methylquinoline-3-carbonitrile
These compounds share a similar quinoline backbone but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of both chlorine and fluorine atoms in this compound makes it unique, offering distinct reactivity and potential for diverse applications.
Biological Activity
4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile (CAS No. 1016880-11-7) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and a fluoro substituent, enhancing its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C10H6ClF N2
Molecular Weight: 216.62 g/mol
Structural Features: The presence of both halogen and cyano groups contributes to the compound's reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains.
- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, as seen in related quinoline derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibitory effects against Gram-positive and Gram-negative bacteria |
| Anticancer | Induction of apoptosis in specific cancer cell lines |
| Anti-inflammatory | Inhibition of iNOS and COX enzymes |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values obtained were comparable to those of established anticancer agents, indicating its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness similar to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-5-fluoro-8-methylquinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yield and purity?
- Methodology : Begin with a quinoline scaffold (e.g., 8-methylquinoline) and perform sequential functionalization. Chlorination at position 4 can be achieved using POCl₃ under reflux, followed by fluorination via nucleophilic aromatic substitution with KF in the presence of a crown ether. The carbonitrile group at position 3 is typically introduced via cyanation using CuCN or Pd-catalyzed cross-coupling. Optimization involves adjusting temperature, solvent polarity (e.g., DMF vs. DMSO), and catalyst loading. Monitor purity via HPLC and confirm intermediates using TLC .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should data interpretation be approached?
- Methodology : Use H/C NMR to confirm substitution patterns, focusing on aromatic proton splitting and carbon chemical shifts (e.g., deshielded C-3 due to the electron-withdrawing cyano group). Mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (using SHELX programs ) resolves absolute configuration. IR spectroscopy identifies nitrile stretches (~2200 cm). Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift predictions).
Advanced Research Questions
Q. How can conflicting biological activity data for this compound across studies be systematically addressed?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time, and solvent controls).
- Step 2 : Perform dose-response curves to calculate IC/EC values, ensuring statistical power ().
- Step 3 : Investigate potential impurities via LC-MS; trace halogenated byproducts (e.g., ) may interfere with activity.
- Step 4 : Use computational docking (e.g., AutoDock Vina) to compare binding modes across protein isoforms or mutants.
Q. What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions, and how can mechanistic pathways be elucidated?
- Methodology :
- Experimental Design : Screen palladium/ligand systems (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling at the 4-chloro position. Monitor reaction progress via F NMR to track fluorine retention.
- Mechanistic Probes : Use isotopic labeling (e.g., C at the cyano group) or kinetic isotope effects (KIEs) to identify rate-determining steps.
- Advanced Characterization : Employ in situ XAS (X-ray absorption spectroscopy) to study Pd intermediate species.
Q. How can computational chemistry aid in predicting the compound’s solubility and stability under physiological conditions?
- Methodology :
- Solubility Prediction : Use COSMO-RS or Abraham solvation models to estimate logP and aqueous solubility. Cross-check with experimental shake-flask assays.
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Molecular dynamics (MD) simulations can model hydrolysis susceptibility of the nitrile group.
Q. What experimental approaches are suitable for investigating the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- In Vitro Assays : Use human liver microsomes with NADPH cofactor; quantify metabolite formation via UPLC-QTOF.
- Inhibition Studies : Measure IC against CYP3A4/2D6 isoforms using fluorescent probes.
- Structural Insights : Perform molecular docking into CYP crystal structures (PDB IDs: 4D7Z, 5TQZ) to identify binding residues.
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reproduce Protocols : Adhere to exact reagent grades (e.g., anhydrous DMF vs. technical grade) and inert atmosphere conditions.
- Byproduct Analysis : Use GC-MS to identify volatile impurities (e.g., highlights chlorinated byproducts).
- Scale-Dependent Effects : Test yields at micro (mg) vs. macro (g) scales; assess mixing efficiency and heat transfer limitations.
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
